REACTION_CXSMILES
|
[CH3:1][C:2]1([C:10]2[CH:14]=[CH:13][S:12][CH:11]=2)[O:7][CH2:6][C:5]([CH3:9])([CH3:8])[CH2:4][O:3]1.C([Li])CCC.[S:20](=[O:22])=[O:21].O.O.O.C([O-])(=O)C.[Na+].[NH2:31]OS(O)(=O)=O>CCCCCC.O.C1COCC1>[CH3:1][C:2]1([C:10]2[CH:14]=[CH:13][S:12][C:11]=2[S:20]([NH2:31])(=[O:22])=[O:21])[O:3][CH2:4][C:5]([CH3:8])([CH3:9])[CH2:6][O:7]1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CO1)(C)C)C1=CSC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
WAIT
|
Details
|
the stirring was continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
At this time a white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to -60° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated and to the residue
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled on an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with a sodium bicarbonate solution, brine
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)(C)C)C1=C(SC=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.93 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |